molecular formula C13H15NO2 B11886039 2-(tert-butyl)-1H-Indole-3-carboxylic acid

2-(tert-butyl)-1H-Indole-3-carboxylic acid

Cat. No.: B11886039
M. Wt: 217.26 g/mol
InChI Key: KAEAHSQVMIMQGF-UHFFFAOYSA-N
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Description

2-(tert-butyl)-1H-Indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 2-(tert-butyl)-1H-Indole-3-carboxylic acid may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-1H-Indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(tert-butyl)-1H-Indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-1H-Indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • tert-Butyl-substituted indolo[2,3-b]quinoxalines
  • tert-Butylhydroquinone

Uniqueness

2-(tert-butyl)-1H-Indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to other indole derivatives .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-tert-butyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-13(2,3)11-10(12(15)16)8-6-4-5-7-9(8)14-11/h4-7,14H,1-3H3,(H,15,16)

InChI Key

KAEAHSQVMIMQGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

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